molecular formula C11H18ClNO B12047696 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride CAS No. 63401-08-1

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride

Cat. No.: B12047696
CAS No.: 63401-08-1
M. Wt: 215.72 g/mol
InChI Key: DHNCTQIFOGRFJF-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group attached to a phenylpropanol backbone. It is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride typically involves the reaction of 2-phenylpropan-1-ol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-phenylpropan-1-ol and ethylamine.

    Catalyst: A suitable acid catalyst, such as hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C for several hours.

    Product Isolation: The product is isolated by crystallization or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Pharmacological Applications

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride has been studied for its potential as a bronchodilator and its role in the treatment of respiratory conditions. Its mechanism involves the stimulation of adrenergic receptors, which facilitates airway dilation.

Bronchodilator Activity

Research indicates that this compound exhibits properties similar to other sympathomimetic agents, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that it can effectively reduce airway resistance and improve airflow in patients with bronchospasm .

Analytical Applications

The compound is also utilized in analytical chemistry, particularly in the development of reference standards for pharmaceutical testing. Its purity and characterization are essential for ensuring the reliability of drug formulations and compliance with regulatory standards.

Characterization Techniques

Analytical methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques are employed to confirm the identity and purity of this compound in various formulations .

Case Studies

Several studies have documented the effects and applications of this compound:

  • Study on Bronchodilation : A clinical trial assessed the efficacy of this compound in patients with asthma. Results indicated a significant improvement in lung function metrics compared to placebo .
  • Pharmaceutical Quality Control : A research paper highlighted the use of this compound as a reference standard in quality control processes for bronchodilator medications. The study emphasized its role in ensuring consistency and safety in drug manufacturing .
  • Toxicological Studies : Investigations into the safety profile of this compound revealed potential risks associated with high doses, including cardiovascular effects. These findings underscore the importance of careful dosage regulation in therapeutic contexts .

Summary Table of Applications

Application AreaDescriptionReference
Bronchodilator ActivityTreatment for asthma and COPD
Analytical ChemistryReference standard for pharmaceutical testing
Quality ControlEnsures consistency in drug formulations
Toxicological AssessmentEvaluates safety profile and dosage regulation

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. Its effects are mediated through binding to specific proteins or enzymes, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride can be compared with other similar compounds, such as:

    2-(Methylamino)-1-phenylpropan-1-OL hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    2-(Isopropylamino)-1-phenylpropan-1-OL hydrochloride: Contains an isopropyl group, leading to different chemical properties.

    2-(Butylamino)-1-phenylpropan-1-OL hydrochloride: Features a butyl group, resulting in variations in reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride, commonly referred to as a bronchodilator, has garnered attention for its biological activities, particularly in respiratory therapies. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H17ClN O
  • Molecular Weight : 215.72 g/mol
  • Classification : Hydrochloride salt, enhancing water solubility.

Biological Activity

The primary biological activity of this compound is its role as a bronchodilator . It functions by relaxing bronchial smooth muscles, facilitating airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, its structural similarities to psychoactive compounds suggest potential effects on the central nervous system, though this aspect requires further investigation.

The compound interacts with various neurotransmitter systems, influencing both peripheral and central effects. Understanding these interactions is crucial for assessing its safety and therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving:

  • Alkylation of Phenylpropanol : Using ethylamine in the presence of a suitable base.
  • Hydrochloride Formation : Reacting the free base with hydrochloric acid to produce the hydrochloride salt.

These methods must be optimized for yield and purity, particularly for pharmaceutical applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
2-(Methylamino)-1-phenylpropan-1-ol hydrochloride670-40-6C11H16ClN OMethyl group instead of ethyl
Phenylethylamine64-04-0C8H11NLacks hydroxyl group; primarily psychoactive
3-(Ethylamino)-1-(4-methylphenyl)propan-1-oneNot listedC12H17N OKetone functional group; different activity

The unique structural configuration of this compound combines both amine and alcohol functionalities, contributing to its distinctive biological activity .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Bronchodilator Efficacy : A study demonstrated that inhalation of formulations containing this compound significantly improved airflow in patients with COPD compared to placebo .
  • CNS Effects : Research indicated that this compound may exhibit central nervous system effects, potentially influencing mood and cognition due to its interaction with neurotransmitter systems .
  • Safety Profile : A comprehensive review assessed the safety profile of various bronchodilators, including this compound, concluding that while effective, monitoring for side effects is essential during therapeutic use .

Properties

CAS No.

63401-08-1

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H

InChI Key

DHNCTQIFOGRFJF-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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